molecular formula C6H10ClN3O2S B13067994 4-chloro-1-(2-methanesulfonylethyl)-1H-pyrazol-3-amine

4-chloro-1-(2-methanesulfonylethyl)-1H-pyrazol-3-amine

Cat. No.: B13067994
M. Wt: 223.68 g/mol
InChI Key: TXTQYNGCFYDDOC-UHFFFAOYSA-N
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Description

4-chloro-1-(2-methanesulfonylethyl)-1H-pyrazol-3-amine is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a chloro group at position 4, a methanesulfonylethyl group at position 1, and an amine group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-(2-methanesulfonylethyl)-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-1H-pyrazole with 2-chloroethyl methanesulfonate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Another approach involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method employs boron reagents and palladium catalysts to achieve the desired coupling under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. The choice of synthetic route and reaction conditions depends on factors such as cost, availability of starting materials, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-(2-methanesulfonylethyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bases: Potassium carbonate, sodium hydroxide

    Solvents: Dimethylformamide (DMF), acetonitrile

    Catalysts: Palladium catalysts for coupling reactions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products

The major products formed from these reactions include substituted pyrazoles, sulfone derivatives, and coupled products with various functional groups.

Scientific Research Applications

4-chloro-1-(2-methanesulfonylethyl)-1H-pyrazol-3-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-1-(2-methanesulfonylethyl)-1H-pyrazol-3-amine involves its interaction with molecular targets such as protein kinases. By inhibiting these enzymes, the compound can disrupt cellular signaling pathways that control cell growth, differentiation, and metabolism . This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing the transfer of phosphate groups from ATP to target proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-1-(2-methanesulfonylethyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit protein kinases and participate in various chemical reactions makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C6H10ClN3O2S

Molecular Weight

223.68 g/mol

IUPAC Name

4-chloro-1-(2-methylsulfonylethyl)pyrazol-3-amine

InChI

InChI=1S/C6H10ClN3O2S/c1-13(11,12)3-2-10-4-5(7)6(8)9-10/h4H,2-3H2,1H3,(H2,8,9)

InChI Key

TXTQYNGCFYDDOC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CCN1C=C(C(=N1)N)Cl

Origin of Product

United States

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